molecular formula C24H29N7O3 B2762153 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1212385-77-7

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2762153
CAS No.: 1212385-77-7
M. Wt: 463.542
InChI Key: FKRHWGOEILALKZ-UHFFFAOYSA-N
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Description

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H29N7O3 and its molecular weight is 463.542. The purity is usually 95%.
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Biological Activity

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. Its molecular formula is C23H30N6O5C_{23}H_{30}N_{6}O_{5}, with a molecular weight of 470.5 g/mol . The structural complexity includes a morpholine group and a phenylpyrrolidine moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC23H30N6O5
Molecular Weight470.5 g/mol
CAS Number1172823-43-6

Antiviral Properties

Compounds similar to this compound have demonstrated antiviral activity . Research indicates that the pyrazolo[3,4-d]pyrimidine scaffold can inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle .

Antimalarial Effects

The compound has also shown antimalarial properties in preliminary studies. The mechanism involves interference with the biochemical pathways necessary for the survival and replication of the malaria parasite .

Anticancer Potential

This compound has been investigated for its anticancer activity . The compound may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound is believed to inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It may modulate receptor activities that are crucial for viral entry into host cells.
  • Biochemical Pathway Disruption : By affecting metabolic pathways within target cells, it can lead to apoptosis in cancer cells or inhibition of pathogen growth.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various biological assays:

  • A study demonstrated that derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
  • Another investigation focused on the structure-activity relationships (SAR) of similar compounds, revealing that modifications to the morpholine group significantly impacted their biological efficacy .

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O3/c1-16-12-29(13-17(2)34-16)22-20-11-28-31(23(20)27-15-26-22)9-8-25-24(33)18-10-21(32)30(14-18)19-6-4-3-5-7-19/h3-7,11,15-18H,8-10,12-14H2,1-2H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRHWGOEILALKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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